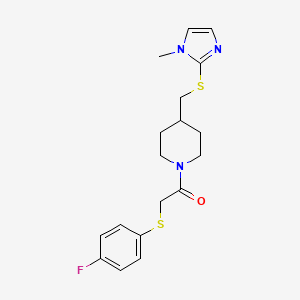
2-((4-fluorophenyl)thio)-1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-fluorophenyl)thio)-1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C18H22FN3OS2 and its molecular weight is 379.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-((4-fluorophenyl)thio)-1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)ethanone is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to explore its biological activity through various studies, including structure-activity relationship (SAR) analyses, molecular docking studies, and in vitro assays.
Chemical Structure and Properties
The compound's structure features a 4-fluorophenyl group, a thioether linkage, and a piperidine moiety, which may contribute to its biological activity. The presence of the imidazole ring suggests potential interactions with biological targets, particularly in the central nervous system and cancer pathways.
Anticancer Activity
Recent studies have indicated that derivatives of compounds similar to This compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with imidazole and piperidine structures have shown promising results in inhibiting cell proliferation in leukemia and melanoma models .
Table 1: Cytotoxicity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MDA-MB-435 | 2.09 | |
| Compound B | CCRF-CEM | 3.45 | |
| Compound C | K562 | 0.275 |
Molecular docking studies suggest that the compound may act as an inhibitor of critical enzymes involved in cancer progression, such as EGFR and Src kinases. These interactions were supported by computational modeling that highlighted binding affinities comparable to established anticancer drugs .
In Vitro Assays
In vitro assays have demonstrated that the compound exhibits dose-dependent cytotoxicity against various cancer cell lines. The mechanism appears to involve apoptosis induction, as evidenced by increased annexin V staining in treated cells .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the piperidine and imidazole rings significantly affect the compound's potency. Substitutions at specific positions enhance binding affinity and biological activity, suggesting a pathway for optimizing therapeutic efficacy .
Case Studies
A notable case study involved testing the compound against multiple leukemia cell lines. Results showed that it not only inhibited cell growth but also induced apoptosis at lower concentrations compared to traditional chemotherapeutics .
Propriétés
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-1-[4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3OS2/c1-21-11-8-20-18(21)25-12-14-6-9-22(10-7-14)17(23)13-24-16-4-2-15(19)3-5-16/h2-5,8,11,14H,6-7,9-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGSIPCTRBKHES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC2CCN(CC2)C(=O)CSC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














